6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane

Antiviral HIV Selectivity Index

HIV-1 medicinal chemistry efforts are undermined by positional isomerism when sulfonyl pharmacophores are deployed via flexible 3-position analogs. This compound resolves the problem through a rigid bridgehead nitrogen presentation. • Sub-μM potency: EC50 0.07-<0.3 µM (wild-type & drug-resistant HIV-1) • High selectivity index: >33 to >1428 • Solid form; ≥98% purity for accurate in-vitro assay preparation

Molecular Formula C11H13NO2S
Molecular Weight 223.29
CAS No. 141336-05-2
Cat. No. B2415291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane
CAS141336-05-2
Molecular FormulaC11H13NO2S
Molecular Weight223.29
Structural Identifiers
SMILESC1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2
InChIKeyZKPXYAMAGDPPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane: Core Scaffold Identity


6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic aziridine featuring a benzenesulfonyl group attached to the bridgehead nitrogen of the 6-azabicyclo[3.1.0]hexane scaffold [1]. The rigid, strained ring system and electron‑withdrawing sulfonyl group define its reactivity profile, making it a versatile small‑molecule building block and a candidate for antiviral research . Its positional isomerism distinguishes it from the more common 3‑substituted azabicyclo[3.1.0]hexane analogs, which have different vectorial presentation of the sulfonyl pharmacophore.

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane: Substitution Incomparability


The sulfonyl substituent on the bridgehead nitrogen exerts a dominant influence on the compound’s lipophilicity, steric demand, and electronic character. Replacing the benzenesulfonyl group with a p‑toluenesulfonyl (tosyl) or methanesulfonyl (mesyl) group alters the calculated partition coefficient (XLogP), the pKa of the corresponding sulfonamide, and the steric profile, each of which can shift target binding, cellular permeability, and off‑target liability [1]. Furthermore, positional isomers (e.g., 3‑benzenesulfonyl analogs) present the pharmacophore with a different exit‑vector geometry, incompatible with structure‑based designs that require the bridgehead nitrogen presentation [2]. The quantitative differentiation below makes generic substitution a high‑risk decision.

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane: Quantitative Differentiation


HIV-1 Antiviral Selectivity

In a cell‑based HIV‑1 assay, 6‑(benzenesulfonyl)‑6‑azabicyclo[3.1.0]hexane inhibited replication of HIV‑1 strain MN with an EC₅₀ <0.3 µM and showed no detectable cytotoxicity up to 10 µM (CC₅₀ >10 µM), yielding a selectivity index (SI) >33 . Against the resistant clinical isolate JSL (multi‑drug resistant), the EC₅₀ was 0.07 µM and CC₅₀ >100 µM, for an SI >1428 . While a direct head‑to‑head dataset with 6‑tosyl- or 6‑mesyl‑azabicyclo[3.1.0]hexane is not publicly available, a structurally related 6‑azabicyclo[3.1.0]hexane scaffold (without a sulfonyl group) typically lacks this level of antiviral potency in comparable screening panels, and most hits in the same assay show EC₅₀ values in the 1–10 µM range [1].

Antiviral HIV Selectivity Index

Lipophilicity Differentiation

The benzenesulfonyl derivative exhibits a computed XLogP of approximately 1.5 (based on the positional isomer 3‑(benzenesulfonyl)‑3‑azabicyclo[3.1.0]hexane) [1]. The methanesulfonyl analog (CAS 2060006‑14‑4) is predicted to have a substantially lower logP (−1.5 for the parent methanesulfonamide ), a difference of roughly 3 log units. This translates to a theoretical 1000‑fold difference in octanol/water partitioning, directly impacting passive membrane permeability and non‑specific protein binding.

Lipophilicity cLogP Permeability

Sulfonamide NH Acidity and H‑Bond Donor Strength

The pKa of the sulfonamide NH (a surrogate for the electron‑withdrawing character of the sulfonyl group) is 10.1 for benzenesulfonamide [1], 10.17 for p‑toluenesulfonamide , and 10.87 for methanesulfonamide . The benzenesulfonyl group is slightly more acidic than the tosyl group by ~0.07 pKa units, which reflects a marginally stronger electron‑withdrawing effect and could translate to subtly different hydrogen‑bond donor properties in target binding. The mesyl analog is ~0.77 pKa units less acidic, a meaningful difference that may alter the strength of key hydrogen‑bond interactions.

pKa Sulfonamide Hydrogen-bond donor

Physical Form and Handling

6‑(Benzenesulfonyl)‑6‑azabicyclo[3.1.0]hexane is supplied as a colorless to pale yellow solid , whereas 6‑methanesulfonyl‑6‑azabicyclo[3.1.0]hexane is a liquid at room temperature . This difference directly impacts weighing accuracy, long‑term storage stability, and formulation development. The solid benzenesulfonyl derivative also requires sealed storage at 2–8 °C , a condition consistent with longer shelf life compared to the ambient‑temperature liquid mesyl analog.

Physical form Solid vs. liquid Handling

Exit‑Vector Geometry: Bridgehead vs. 3‑Position

In the target compound the benzenesulfonyl group is attached to the bridgehead nitrogen at position 6, whereas in 3‑(benzenesulfonyl)‑3‑azabicyclo[3.1.0]hexane (PubChem CID 77427931) it is located at the 3‑position [1]. The bridgehead attachment forces the sulfonyl group into a spatially constrained orientation perpendicular to the bicyclic plane, while the 3‑position isomer allows greater conformational flexibility of the sulfonyl vector. No quantitative biological comparison is publicly available; however, molecular docking studies on related azabicyclo[3.1.0]hexane scaffolds demonstrate that a positional change of the substituent can alter the root‑mean‑square deviation (RMSD) of the docked pose by >2 Å and flip the predicted binding mode.

Positional isomerism Exit vector Scaffold geometry

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane: Application Scenarios


HIV-1 Drug‑Resistant Lead Optimization

The sub‑micromolar potency (EC₅₀ 0.07–<0.3 µM) and high selectivity index (>33 to >1428) against both wild‑type and multi‑drug‑resistant HIV‑1 strains justify procurement of this compound as a starting point for medicinal chemistry campaigns targeting reverse transcriptase or novel allosteric sites. The solid physical form facilitates accurate weighing and formulation for in‑vitro assays.

Rigid Benzenesulfonyl Pharmacophore Design

The bridgehead nitrogen attachment provides a spatially constrained benzenesulfonyl presentation that cannot be replicated by the more flexible 3‑position isomer [1]. This makes the compound uniquely suited for projects where the sulfonyl moiety must occupy a specific sub‑pocket identified by high‑resolution crystallography or cryo‑EM.

Lipophilicity‑Driven Cell‑Permeability Optimization

With an estimated XLogP of ~1.5 [2], the benzenesulfonyl analog occupies an intermediate lipophilicity space between the highly polar mesyl derivative (estimated LogP ~−1.5) and the more lipophilic tosyl derivative. This property enables fine‑tuning of cellular permeability and solubility in a systematic SAR exploration.

Fragment‑Based Screening in Azabicyclo[3.1.0]hexane Space

The compound’s molecular weight (223.29 Da) , hydrogen‑bond acceptor/donor profile, and rigid three‑dimensional shape align with fragment‑library design principles. Its differentiated sulfonyl head‑group can serve as an anchoring pharmacophore in fragment‑growing campaigns.

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